molecular formula C14H17NO B14436986 1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one CAS No. 75072-15-0

1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one

Cat. No.: B14436986
CAS No.: 75072-15-0
M. Wt: 215.29 g/mol
InChI Key: RFBPXWRZCONZBY-UHFFFAOYSA-N
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Description

1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the condensation of benzylamine with a suitable diketone under acidic or basic conditions, followed by cyclization and reduction steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the carbonyl group to an alcohol using reducing agents like sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions at the benzyl or pyridine ring positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3,4-dihydro-2H-pyridin-2-one: Similar structure but lacks the methyl groups.

    4,5-Dimethyl-3,6-dihydropyridin-2(1H)-one: Lacks the benzyl group.

    1-Benzyl-4,5-dimethyl-2-pyridone: Similar but with a different oxidation state.

Uniqueness

1-Benzyl-4,5-dimethyl-3,6-dihydropyridin-2(1H)-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. These structural features might confer specific binding properties and stability, making it a valuable compound for research and application.

Properties

CAS No.

75072-15-0

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-benzyl-3,4-dimethyl-2,5-dihydropyridin-6-one

InChI

InChI=1S/C14H17NO/c1-11-8-14(16)15(9-12(11)2)10-13-6-4-3-5-7-13/h3-7H,8-10H2,1-2H3

InChI Key

RFBPXWRZCONZBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(C(=O)C1)CC2=CC=CC=C2)C

Origin of Product

United States

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